TETRAHYDRO-11-DEOXY CORTISOL 3-O-BETA-D-GLUCURONIDE

Übersicht

Beschreibung

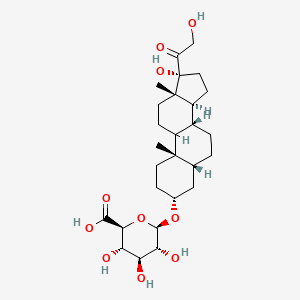

TETRAHYDRO-11-DEOXY CORTISOL 3-O-BETA-D-GLUCURONIDE is a complex organic compound with the chemical formula C₂₇H₄₂O₁₀ . This compound belongs to the group of stereoisomers and is characterized by its multiple hydroxyl groups and a glucopyranosiduronic acid moiety.

Vorbereitungsmethoden

The preparation of TETRAHYDRO-11-DEOXY CORTISOL 3-O-BETA-D-GLUCURONIDE involves several synthetic routes. Typically, the synthesis starts with the core pregnane structure, which undergoes various functional group modifications to introduce the hydroxyl and oxo groups. The glucopyranosiduronic acid moiety is then attached through glycosylation reactions. Industrial production methods often involve multi-step synthesis with stringent reaction conditions to ensure high purity and yield.

Analyse Chemischer Reaktionen

TETRAHYDRO-11-DEOXY CORTISOL 3-O-BETA-D-GLUCURONIDE can undergo several types of chemical reactions:

Oxidation: This compound can be oxidized to introduce additional oxo groups or to convert hydroxyl groups to ketones.

Reduction: Reduction reactions can be used to convert oxo groups back to hydroxyl groups.

Substitution: Various substitution reactions can be performed to replace hydroxyl groups with other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. .

Wissenschaftliche Forschungsanwendungen

TETRAHYDRO-11-DEOXY CORTISOL 3-O-BETA-D-GLUCURONIDE has a wide range of scientific research applications:

Chemistry: It is used as a precursor in the synthesis of more complex molecules.

Biology: This compound is studied for its potential biological activities, including its role in metabolic pathways.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of hormonal imbalances and metabolic disorders.

Wirkmechanismus

The mechanism of action of TETRAHYDRO-11-DEOXY CORTISOL 3-O-BETA-D-GLUCURONIDE involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes involved in steroid metabolism. The glucopyranosiduronic acid moiety may also play a role in enhancing the compound’s solubility and bioavailability.

Vergleich Mit ähnlichen Verbindungen

When compared to other similar compounds, TETRAHYDRO-11-DEOXY CORTISOL 3-O-BETA-D-GLUCURONIDE stands out due to its unique combination of hydroxyl and oxo groups along with the glucopyranosiduronic acid moiety. Similar compounds include:

- (3alpha,5beta,9xi)-3,17-Dihydroxy-20-oxopregnan-21-yl beta-D-glucopyranosiduronic acid

- (3alpha,5beta,9xi)-3,17-Dihydroxy-20-oxopregnan-21-yl alpha-D-glucopyranosiduronic acid These compounds share a similar core structure but differ in the position and configuration of the glucopyranosiduronic acid moiety.

Biologische Aktivität

Tetrahydro-11-deoxy cortisol 3-O-beta-D-glucuronide (TH-11-DOC-G) is a glucocorticoid metabolite that plays a significant role in the biological activity of steroid hormones. Understanding its biological activity involves examining its metabolism, immunological implications, and clinical relevance.

Metabolism and Excretion

TH-11-DOC-G is primarily formed through the glucuronidation of tetrahydro-11-deoxycortisol (TH-11-DOC), a precursor in cortisol synthesis. The metabolic pathway involves several key enzymes, including:

- CYP21A2 : Converts 17α-hydroxyprogesterone to 11-deoxycortisol.

- CYP11B1 : Catalyzes the conversion of 11-deoxycortisol to cortisol.

- UGT2B7 and UGT2B4 : Responsible for the glucuronidation of TH-11-DOC to TH-11-DOC-G.

Approximately 90% of tetrahydro derivatives, including TH-11-DOC, are excreted in urine as glucuronide or sulfate conjugates, indicating their significant role in steroid metabolism and elimination from the body .

Immunological Activity

Recent studies have highlighted the immunomodulatory effects of TH-11-DOC and its parent compound, 11-deoxycortisol. Notably:

- T-cell Proliferation : Research indicates that 11-deoxycortisol enhances T-cell proliferation and promotes Th17 polarization in response to pathogens like Candida at physiological concentrations. This effect is crucial for immune response regulation .

- Cytokine Production : In vitro experiments show that T-cells treated with 11-deoxycortisol exhibit increased activation markers (PD-L1, CD25) and altered cytokine production profiles, suggesting a role in modulating immune responses under stress conditions .

Clinical Relevance

TH-11-DOC-G's clinical significance is underscored by its association with various pathological conditions:

- Adrenocortical Carcinoma (ACC) : Elevated levels of TH-11-DOC have been identified as potential markers for differentiating between ACC and other adrenal tumors. A study found that specific steroid markers, including TH-11-DOC, were significantly associated with ACC diagnosis .

- Cortisol Deficiency Disorders : Conditions such as Congenital Adrenal Hyperplasia (CAH) lead to an accumulation of steroid precursors like 11-deoxycortisol. Understanding the biological activity of these precursors is crucial for developing effective therapies for patients requiring cortisol replacement therapy .

Summary of Findings

| Biological Activity | Details |

|---|---|

| Metabolism | Glucuronidation by UGT enzymes; excreted primarily as glucuronides in urine. |

| Immunological Effects | Enhances T-cell proliferation; promotes Th17 polarization; alters cytokine production. |

| Clinical Implications | Potential biomarker for ACC; relevant in cortisol deficiency disorders like CAH. |

Case Studies

- Study on Immune Traits : A cohort study involving 534 healthy volunteers demonstrated a positive correlation between serum levels of 11-deoxycortisol and immune traits, particularly lymphoid cell counts and cytokine responses .

- Diagnostic Utility in ACC : Research indicated that urinary steroid profiling, including TH-11-DOC levels, could effectively differentiate between adrenal tumors, providing critical diagnostic insights for clinicians .

Eigenschaften

IUPAC Name |

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[(3R,5R,8R,10S,13S,14S,17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H42O10/c1-25-8-5-14(36-24-21(32)19(30)20(31)22(37-24)23(33)34)11-13(25)3-4-15-16(25)6-9-26(2)17(15)7-10-27(26,35)18(29)12-28/h13-17,19-22,24,28,30-32,35H,3-12H2,1-2H3,(H,33,34)/t13-,14-,15-,16?,17+,19+,20+,21-,22+,24-,25+,26+,27+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAIOPZSMDANHBK-JVMSDKPCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(CC1CCC3C2CCC4(C3CCC4(C(=O)CO)O)C)OC5C(C(C(C(O5)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H](C[C@H]1CC[C@@H]3C2CC[C@]4([C@H]3CC[C@@]4(C(=O)CO)O)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H42O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50858452 | |

| Record name | (3alpha,5beta,9xi)-17,21-Dihydroxy-20-oxopregnan-3-yl beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50858452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

526.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56162-40-4 | |

| Record name | (3alpha,5beta,9xi)-17,21-Dihydroxy-20-oxopregnan-3-yl beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50858452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.